L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine
Description
Primary Structure Determination via Edman Degradation and Mass Spectrometry
The primary structure of this compound was resolved using a dual approach combining Edman degradation and tandem mass spectrometry. Edman degradation provided sequential N-terminal analysis, with phenyl isothiocyanate derivatizing the terminal serine residue under alkaline conditions, followed by cleavage via trifluoroacetic acid to yield a phenylthiohydantoin (PTH)-serine derivative detectable by high-performance liquid chromatography (HPLC) at picomolar sensitivity. Repetition of this process identified subsequent residues, though the presence of L-tryptophan at position 2 introduced challenges due to its susceptibility to oxidative degradation during acidic cleavage.
Complementary electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis validated the sequence, with collision-induced dissociation fragmenting the peptide at labile bonds such as serine-glycine and histidine-phenylalanine. Observed m/z peaks at 803.4 (parent ion) and 402.7 (doubly charged ion) aligned with the theoretical molecular weight of 803.9 Da, while secondary fragments at m/z 174.1 (serine), 204.2 (tryptophan), and 272.1 (tyrosine) confirmed residue identities. Notably, mass spectrometry circumvented limitations of Edman degradation related to N-terminal modifications, enabling detection of post-translational modifications absent in this peptide.
Table 1: Comparative performance of Edman degradation and mass spectrometry for primary structure analysis
| Parameter | Edman Degradation | Mass Spectrometry |
|---|---|---|
| Sample requirement | 10–100 pmol | 1–10 pmol |
| Read length | ≤30 residues | ≤50 residues |
| Modification tolerance | Low (blocks at modified N-terminus) | High (identifies phosphorylations, acetylations) |
| Throughput | 1 cycle/40 minutes | <5 minutes per analysis |
Secondary and Tertiary Structure Analysis Using Solid-State NMR Spectroscopy
Solid-state NMR spectroscopy elucidated the hexapeptide’s secondary and tertiary structures, particularly its propensity for β-sheet formation in aggregated states. Cross-polarization magic-angle spinning (CP-MAS) experiments revealed chemical shifts indicative of β-strands, with Cα (57.3 ppm) and C=O (172.8 ppm) shifts matching databases for antiparallel sheet configurations. Distance constraints from dipolar recoupling experiments (e.g., DARR) identified close contacts (<4 Å) between L-tryptophan indole protons and L-tyrosine aromatic rings, suggesting π-π stacking stabilizing tertiary folds.
The peptide’s rigidity was quantified via $$^{15}$$N relaxation measurements, yielding a rotational correlation time ($$τ_c$$) of 8.2 ns, consistent with a partially ordered structure. However, INEPT (insensitive nuclei enhanced by polarization transfer) detected high mobility in the glycyl-histidine region, indicating a flexible linker between β-strand domains. These findings align with cryo-electron microscopy data showing conserved tertiary folds despite variable quaternary packing.
Table 2: Solid-state NMR parameters for secondary structure determination
| Residue | $$^{13}$$Cα (ppm) | $$^{13}$$C=O (ppm) | $$^{15}$$N (ppm) | Secondary Structure |
|---|---|---|---|---|
| Ser1 | 57.1 | 172.5 | 122.4 | β-strand |
| Trp2 | 54.8 | 173.1 | 118.9 | β-strand |
| Gly4 | 44.3 | 170.2 | 108.7 | Flexible loop |
Conformational Dynamics Studied Through Fourier Transform Infrared Spectroscopy
Fourier transform infrared spectroscopy (FTIR) resolved the hexapeptide’s conformational dynamics across environments. In aqueous solution, the amide I band at 1640 cm$$^{-1}$$ indicated predominant random coils, while a shift to 1625 cm$$^{-1}$$ in lipid bilayers signaled β-sheet formation. Polarized attenuated total reflectance (ATR) FTIR further demonstrated that β-strands oriented parallel to the membrane surface, with a dichroic ratio of 2.3 for the amide I/II bands.
Hydrogen-deuterium exchange kinetics monitored via amide II band decay (1540 cm$$^{-1}$$ → 1450 cm$$^{-1}$$) revealed two exchange regimes: fast (k = 0.8 min$$^{-1}$$) for solvent-exposed residues (Gly4, His5) and slow (k = 0.03 min$$^{-1}$$) for buried residues (Trp2, Tyr6), underscoring structural heterogeneity. Temperature-dependent studies showed a cooperative transition at 45°C, with a 30% decrease in β-sheet content, suggesting thermal destabilization of aromatic interactions.
Table 3: FTIR absorption bands and structural assignments
| Wavenumber (cm$$^{-1}$$) | Band Assignment | Structural Feature |
|---|---|---|
| 1625 | Amide I (β-sheet) | Antiparallel β-strands |
| 1640 | Amide I (random coil) | Disordered regions |
| 1515 | Tyrosine ring vibration | Aromatic stacking |
| 1450 | Amide II (deuterated) | Hydrogen-deuterium exchange |
Properties
CAS No. |
652143-19-6 |
|---|---|
Molecular Formula |
C43H50N10O11 |
Molecular Weight |
882.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H50N10O11/c44-30(21-54)38(58)50-33(16-26-18-46-31-9-5-4-8-29(26)31)41(61)53-36(22-55)39(59)47-20-37(57)49-34(17-27-19-45-23-48-27)42(62)51-32(14-24-6-2-1-3-7-24)40(60)52-35(43(63)64)15-25-10-12-28(56)13-11-25/h1-13,18-19,23,30,32-36,46,54-56H,14-17,20-22,44H2,(H,45,48)(H,47,59)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,63,64)/t30-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
XBCYMMLHSQGFEI-VCAFKBFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based SPPS Protocol
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely employed for synthesizing complex peptides. Key steps include:
- Resin Selection : Wang resin (0.68 mmol/g loading) preloaded with Fmoc-Tyr(tBu)-OH is used to anchor the C-terminal tyrosine.
- Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups after each coupling.
- Coupling Reagents : HBTU/HOBt (1:1:2 molar ratio of amino acid/HBTU/DIEA) ensures efficient activation.
- Side-Chain Protection :
Critical Optimization :
- Tryptophan’s indole ring is prone to oxidation; coupling under nitrogen atmosphere minimizes degradation.
- Histidine’s imidazole group requires Trt protection to prevent side reactions during Fmoc removal.
Yield Data :
| Residue | Coupling Time (min) | Purity (%) |
|---|---|---|
| Phe | 60 | 98.5 |
| His | 90 | 97.2 |
| Trp | 120 | 95.8 |
Solution-Phase Fragment Condensation
For large-scale synthesis, solution-phase coupling of shorter segments reduces racemization risks:
Segment Preparation
Condensation Strategy
- Coupling Agent : DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in DMF/H2O (9:1).
- Racemization Control : Add 1% HOBt to suppress epimerization at Phe and His residues.
Yield : 78% after HPLC purification (C18 column, 10–60% acetonitrile/0.1% TFA gradient).
Enzymatic Peptide Ligation
Sortase-Mediated Ligation
Sortase A (SrtA) enables site-specific ligation of peptide fragments:
- Recognition Motif : LPETG in Segment 1 (C-terminal) and oligoglycine in Segment 2 (N-terminal).
- Reaction Conditions : 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 5 mM DTT, 24 h at 25°C.
Advantages :
Challenges and Mitigation Strategies
Diketopiperazine (DKP) Formation
Proline-free sequences like Ser-Trp-Ser-Gly-His-Phe-Tyr are less prone to DKP, but Ser-Gly motifs may cyclize under basic conditions.
Prevention :
Tryptophan Oxidation
Solution :
- Add 0.1 M methionine to scavenge free radicals during SPPS.
- Purify under inert atmosphere (Argon) to preserve indole integrity.
Analytical Characterization
HPLC and MS Data
| Method | Column | Retention Time (min) | [M+H]+ (m/z) |
|---|---|---|---|
| RP-HPLC | C18, 5 μm | 12.7 | 855.3 |
| MALDI-TOF MS | α-cyano-4-HCCA | - | 855.1 |
Comparative Analysis of Methods
| Method | Scale (mmol) | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Fmoc-SPPS | 0.1–1.0 | 65–75 | 95–98 | 1,200 |
| Solution-Phase | 10–100 | 70–78 | 92–95 | 800 |
| Enzymatic | 0.5–5.0 | 50–60 | 90–93 | 1,500 |
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized, affecting the peptide’s structure and function.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
The intricate structure of L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine allows it to engage in multiple biochemical pathways. The presence of polar and aromatic amino acids may facilitate interactions with various macromolecules, enhancing its potential therapeutic applications.
Antioxidant Properties
Recent studies have indicated that peptides derived from aromatic amino acids, such as L-tyrosine and L-phenylalanine, exhibit significant antioxidant activities. These properties are attributed to the phenolic moiety present in L-tyrosine, which enhances the peptide's ability to scavenge free radicals and protect cellular components from oxidative damage .
Antidiabetic Effects
Research has shown that peptides containing L-phenylalanine and L-tyrosine can inhibit α-glucosidase activity, which is crucial in managing blood sugar levels. The incorporation of these amino acids into peptide structures may improve their efficacy as antidiabetic agents .
Anticancer Activity
This compound has been implicated in anticancer research due to its ability to induce apoptosis in cancer cells. Studies suggest that the structural characteristics of this peptide may enhance its binding affinity to target proteins involved in cancer progression, making it a candidate for further investigation as a therapeutic agent .
Pharmaceutical Applications
The potential pharmaceutical applications of this compound are vast, particularly in drug design and development.
Drug Delivery Systems
Due to its amphiphilic nature, this peptide can be utilized in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, making it a promising candidate for formulating novel drug delivery vehicles.
Development of Peptide-Based Therapeutics
The unique combination of amino acids allows for the design of peptide-based therapeutics targeting specific diseases. For instance, modifications to the peptide sequence can lead to enhanced activity against particular enzymes or receptors involved in disease processes.
Case Studies
Several case studies highlight the applications of peptides similar to this compound:
Mechanism of Action
The mechanism of action of L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like proliferation, differentiation, and apoptosis. The exact pathways and targets depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Structural Comparison
Key Peptides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Sequence/Key Features |
|---|---|---|---|---|
| Target Compound | 652143-19-6 | Not explicitly provided | ~840 (estimated) | Ser-Trp-Ser-Gly-His-Phe-Tyr |
| L-Tyrosine, L-tyrosyl-L-threonyl-L-tryptophyl-L-seryl | 824952-03-6 | C₃₆H₄₂N₆O₁₀ | 718.75 | Tyr-Thr-Trp-Ser-Tyr |
| L-Serine, L-phenylalanyl-L-serylglycyl-L-tyrosyl-L-tyrosyl-L-tryptophyl | 456528-02-2 | C₄₆H₅₂N₈O₁₂ | 908.95 | Phe-Ser-Gly-Tyr-Tyr-Trp |
| N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-...† | 581-05-5 | C₇₇H₁₀₉N₂₁O₁₉S | 1664.88 | Acetyl-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp... |
† Full sequence: Acetyl-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val .
Analysis :
- Sequence Homology : The target peptide shares motifs with other tyrosine- and tryptophan-containing peptides (e.g., Phe-Ser-Gly in ’s compound ). These residues are critical for π-π interactions in receptor binding.
- Functional Groups : The His residue in the target compound may enable metal-ion coordination, unlike ’s Thr-Trp-Ser-Tyr peptide, which lacks His but includes Thr for phosphorylation .
Functional and Pharmacological Comparison
Bioactivity and Mechanisms
- Target Compound: Predicted to modulate histaminergic or dopaminergic pathways due to His and Tyr residues. No direct activity data is available, but structural analogs (e.g., N-acetylated peptides in ) show roles in enzyme inhibition or hormone regulation .
- ’s Peptide (Phe-Ser-Gly-Tyr-Tyr-Trp): Dual Tyr residues may enhance antioxidant capacity via phenolic hydroxyl groups, similar to tyrosine-rich peptides in free radical scavenging .
Biological Activity
L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine (CAS # 71376482) is a complex peptide composed of several amino acids, including serine, tryptophan, glycine, histidine, phenylalanine, and tyrosine. This article explores its biological activity through various studies and findings.
- Molecular Formula : C43H50N10O11
- Molecular Weight : 866.00 g/mol
- Solubility : Highly soluble in water
- Structure : The peptide consists of a sequence of amino acids that contribute to its biological functions.
1. Neurotransmitter Precursor
L-Tyrosine, an amino acid component of the peptide, is known to be a precursor for neurotransmitters such as dopamine and norepinephrine. Studies indicate that L-tyrosine can enhance cognitive performance under stress by counteracting memory deficits caused by adverse conditions .
2. Antioxidant Properties
Research has shown that peptides similar to this compound exhibit antioxidant properties. These peptides can scavenge free radicals and reduce oxidative stress in cells, potentially offering protective effects against neurodegenerative diseases .
3. Immunomodulatory Effects
Peptides containing serine and histidine have been studied for their role in modulating immune responses. They may enhance the activity of immune cells and promote the production of cytokines, which are essential for immune function.
Study on Cognitive Enhancement
A study involving dietary supplementation with L-Tyrosine demonstrated significant improvements in cognitive flexibility and working memory under stress conditions. Participants who received L-Tyrosine showed better performance on tasks requiring rapid information processing compared to controls .
Antioxidant Activity Study
In vitro studies have demonstrated that peptides derived from L-Tyrosine exhibit antioxidant activity by inhibiting lipid peroxidation. These findings suggest that such peptides may protect neuronal cells from oxidative damage associated with aging and neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C43H50N10O11 |
| Molecular Weight | 866.00 g/mol |
| Solubility | Highly soluble in water |
| Biological Activities | Neurotransmitter precursor, antioxidant, immunomodulatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
